molecular formula C12H12F3NO3 B2813444 3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 117291-15-3

3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

Cat. No.: B2813444
CAS No.: 117291-15-3
M. Wt: 275.227
InChI Key: JWJQZMWJJAIQBA-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is an organic compound that features a trifluoroacetyl group, a methylphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 2,2,2-trifluoroacetamide as the primary starting materials.

    Formation of Intermediate: The 4-methylbenzaldehyde undergoes a condensation reaction with 2,2,2-trifluoroacetamide in the presence of a base such as sodium hydroxide to form an intermediate.

    Addition of Propanoic Acid: The intermediate is then reacted with propanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques like crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, cell signaling, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]butanoic Acid
  • 3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]pentanoic Acid
  • 3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]hexanoic Acid

Uniqueness

3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroacetyl group, in particular, imparts unique reactivity and stability compared to similar compounds.

Properties

IUPAC Name

3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-7-2-4-8(5-3-7)9(6-10(17)18)16-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJQZMWJJAIQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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